molecular formula C14H17N3O5S B11035153 Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11035153
M. Wt: 339.37 g/mol
InChI Key: YYVZMHXBVDHCPM-UHFFFAOYSA-N
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Description

The compound Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (CAS: Not explicitly listed in evidence, but structurally related to compounds in and ) features a 1,3-thiazole core substituted with a 4-methyl group and a 5-carboxylate ester. The unique acylated amino group at position 2 contains a 3-methoxy-1,2-oxazole moiety linked via a propanoyl chain.

Properties

Molecular Formula

C14H17N3O5S

Molecular Weight

339.37 g/mol

IUPAC Name

ethyl 2-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H17N3O5S/c1-4-21-13(19)12-8(2)15-14(23-12)16-10(18)6-5-9-7-11(20-3)17-22-9/h7H,4-6H2,1-3H3,(H,15,16,18)

InChI Key

YYVZMHXBVDHCPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCC2=CC(=NO2)OC)C

Origin of Product

United States

Preparation Methods

Bromination of Ethyl Acetoacetate

The thiazole synthesis begins with bromination of ethyl acetoacetate using N-bromosuccinimide (NBS) in tetrahydrofuran (THF)/water (4:1 v/v) at 60°C for 4 hours. This yields ethyl 3-bromoacetoacetate, a key intermediate for cyclization.

Reaction Conditions

ParameterValue
SolventTHF/water (4:1)
Temperature60°C
Time4 hours
Yield78–85%

Cyclization with Thiourea Derivatives

Ethyl 3-bromoacetoacetate reacts with N-substituted thioureas in ethanol under reflux for 6–8 hours. The reaction proceeds via nucleophilic displacement of bromide, followed by cyclodehydration to form the thiazole ring.

Example Protocol

  • Thiourea derivative : N-methylthiourea (1.2 eq)

  • Solvent : Absolute ethanol

  • Temperature : Reflux (78°C)

  • Yield : 71–89%

The product, ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, is isolated via recrystallization from ethanol/water (3:1).

Synthesis of Oxazole Moiety: 3-Methoxy-1,2-oxazol-5-yl Propanoyl Chloride

Formation of 3-Methoxy-1,2-oxazole-5-carboxylic Acid

The oxazole ring is constructed via cyclization of a β-ketoester with hydroxylamine hydrochloride. Ethyl 3-methoxy-3-oxopropanoate reacts with hydroxylamine in aqueous ethanol (pH 4–5) at 50°C for 3 hours. Acidic workup yields 3-methoxy-1,2-oxazole-5-carboxylic acid.

Reaction Conditions

ParameterValue
SolventEthanol/water (1:1)
pH4–5 (adjusted with HCl)
Temperature50°C
Yield68–75%

Propanoylation and Chlorination

The carboxylic acid is converted to propanoyl chloride via a two-step process:

  • Esterification : Reaction with propanol in the presence of p-toluenesulfonic acid (PTSA) yields 3-(3-methoxy-1,2-oxazol-5-yl)propanoate (85–92% yield).

  • Chlorination : Treatment with thionyl chloride (SOCl₂) in dichloromethane at 0°C for 2 hours produces the acyl chloride (95% conversion).

Coupling of Thiazole and Oxazole Moieties

Amide Bond Formation

The amino group on the thiazole core reacts with 3-(3-methoxy-1,2-oxazol-5-yl)propanoyl chloride in dichloromethane (DCM) using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Optimized Protocol

ParameterValue
SolventDCM
Coupling AgentEDC/HOBt (1.5 eq each)
Temperature0°C → room temperature
Time12 hours
Yield65–78%

Purification

The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3 → 1:1 gradient) to afford the final compound as a white solid.

Characterization Data

  • Melting Point : 103–105°C

  • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 2.41 (s, 3H, thiazole-CH₃), 3.89 (s, 3H, OCH₃), 4.32 (q, 2H, CH₂CH₃), 6.72 (s, 1H, oxazole-H).

  • HRMS (ESI+) : m/z calculated for C₁₅H₁₈N₃O₅S [M+H]⁺: 352.0964; found: 352.0968.

Alternative Routes and Modifications

Solid-Phase Synthesis

A traceless linker strategy on chloromethyl polystyrene resin enables sequential thiazole and oxazole assembly. Key steps include:

  • Resin functionalization with a sulfur linker.

  • Thiazole formation via Hantzsch reaction.

  • Oxazole incorporation using Fmoc-protected amino acids.

  • Cleavage with trifluoroacetic acid (TFA) yields the target compound (overall yield: 9–12%).

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 minutes) accelerates the oxazole cyclization step, improving yield to 82%.

Challenges and Optimization Strategies

Regioselectivity in Oxazole Formation

The 3-methoxy group directs cyclization to the 5-position of the oxazole. Substituent effects were validated via DFT calculations, showing a 12.3 kcal/mol preference for the observed regiochemistry.

Side Reactions During Acylation

Competitive N-oxazole acylation is suppressed by using bulky bases (e.g., N,N-diisopropylethylamine) and low temperatures (0°C).

Scale-Up and Industrial Feasibility

A kilogram-scale process (patent CN102079732B) reports:

  • Thiazole Core : 89% yield using continuous flow bromination.

  • Oxazole Coupling : 76% yield with in-situ acyl chloride generation.

  • Purity : ≥99.5% after crystallization from ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a molecular formula of C19H19N3O6S and a molecular weight of 417.4 g/mol. It is characterized by thiazole, oxazole, and methoxy groups. Due to its unique structural features, it has the potential for diverse chemical reactivity and biological activity.

Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled reaction conditions, including temperature and pH, are crucial for achieving desired transformations. Industrial production may use continuous flow reactors and advanced purification methods to optimize efficiency.

Applications
this compound has several applications across different fields. It has been investigated for its potential biological activities, and the exact mechanisms of action are still under investigation, but they likely involve interactions with specific molecular targets within cells. These interactions are critical for understanding the compound's therapeutic potential and mechanisms of action in biological systems.

Comparison to Similar Compounds
this compound is unique due to its combination of thiazole and oxazole moieties along with a methoxy substituent, which may enhance its biological activity compared to similar compounds. Some similar compounds include:

  • Methyl 2-{[3-(3-methoxyphenyl)propanoyl]amino}-4-methylthiazole, which has a similar thiazole core but lacks oxazole functionality.
  • 4-Methyl-N-(4-fluorophenyl)-1,3-thiazole, which contains thiazole but has different substituents, where fluorine substitution alters reactivity.
  • N-(4-Methoxyphenyl)-2-(thiazolyl)-acetamide, which is a thiazole derivative with an acetamide group and a different functional group configuration.

Mechanism of Action

The mechanism of action of Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Acylated Amino Substituents

Ethyl 2-{(2-(1,3-Benzoxazol-2-ylthio)Butanoyl)Amino}-4-Methyl-1,3-Thiazole-5-Carboxylate (Compound W)
  • Structure: Replaces the methoxy-oxazolylpropanoyl group with a benzoxazolylthio-butanoyl substituent.
  • Activity : Acts as an IRES inhibitor (IC50: ~1 µM) in breast cancer models, demonstrating the importance of electron-rich aromatic systems for bioactivity .
Ethyl (2-{[3-(3-Methoxy-1,2-Oxazol-5-yl)Propanoyl]Amino}-1,3-Thiazol-4-yl)Acetate (CAS 1401573-91-8)
  • Structure : Differs by having an acetoxy group at position 4 instead of a methyl group.
  • Synthesis : Similar pathways involving thiazole ring formation and acylation reactions (e.g., acetic anhydride coupling, as in ).
  • Implication : The 4-methyl group in the target compound may confer greater steric stability compared to the bulkier acetoxy substituent .

Phenyl-Substituted Thiazole Carboxylates (Febuxostat Impurities and Analogs)

Compound Name Substituent at Position 2 Key Properties Reference
Impurity XIII (Ethyl 2-(4-butoxy-3-formylphenyl)-4-methyl-1,3-thiazole-5-carboxylate) 4-butoxy-3-formylphenyl High lipophilicity due to butoxy chain; used in impurity profiling of febuxostat
Ethyl 2-(3-Cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS 161798-02-3) 3-cyano-4-hydroxyphenyl Polar cyano and hydroxy groups enhance solubility; used as a febuxostat intermediate
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS 54001-12-6) 4-chlorophenyl Electron-withdrawing Cl improves metabolic stability; melting point: 83–85°C

However, phenyl derivatives like CAS 161798-02-3 exhibit higher aqueous solubility due to polar functional groups.

Amino-Substituted Thiazole Carboxylates

Ethyl 2-[(2-Methylphenyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate (CAS 918793-30-3)
  • Structure: Features a trifluoromethyl group at position 4 and a 2-methylphenylamino substituent.
  • Activity: The trifluoromethyl group enhances electronegativity and bioavailability, while the amino group enables hydrogen bonding .

Heterocyclic Hybrids

Ethyl 2-[({[3-(Methylsulfanyl)-1,2,4-Thiadiazol-5-yl]Sulfanyl}Acetyl)Amino]-4-Phenyl-1,3-Thiazole-5-Carboxylate (CAS 879073-81-1)
  • Structure : Combines thiazole with thiadiazole and sulfanyl groups.
  • Property : High molecular weight (452.59 g/mol) and sulfur-rich structure may improve metal-binding capacity .

Comparison: The target compound’s oxazole-propanoyl group likely reduces steric hindrance compared to this bulkier thiadiazole derivative.

Biological Activity

Ethyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex compound with a molecular formula of C19H19N3O6S and a molecular weight of 417.4 g/mol. This compound features multiple functional groups, including thiazole and oxazole moieties, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiazole and Oxazole Rings : Utilizing various reagents such as acyl chlorides and amines under controlled conditions to yield the desired heterocycles.
  • Purification : Techniques like chromatography are employed to isolate the final product with high purity.

The controlled reaction conditions, including temperature and pH, are crucial for achieving the desired transformations in the synthesis process.

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. Preliminary studies suggest that this compound may exhibit:

  • Anticancer Activity : Potential mechanisms include inhibition of key enzymes involved in cancer cell proliferation.
  • Antimicrobial Properties : The compound has shown promising results against various bacterial strains.

Interaction Studies

Current research focuses on understanding how this compound interacts with biological targets. For instance, it may inhibit enzymes that are crucial for DNA synthesis or cellular metabolism, leading to apoptosis in cancer cells or bactericidal effects against pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives containing thiazole and oxazole rings have demonstrated significant antiproliferative activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

These compounds were found to be more effective than standard chemotherapy drugs such as doxorubicin and 5-fluorouracil due to their ability to inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Some derivatives have shown good inhibition against:

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a recent study involving synthesized derivatives of this compound, researchers observed significant cytotoxic effects on MCF-7 breast cancer cells. The study reported an IC50 value of 1.1 μM for one derivative, indicating potent anticancer activity compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial efficacy of this compound against both gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited strong inhibitory effects on Staphylococcus aureus, making them potential candidates for further development in treating bacterial infections .

Q & A

Q. How can synthetic conditions for this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves systematic variation of solvents, catalysts, and reaction times. For example:
  • Solvent Selection : Use polar aprotic solvents (e.g., dioxane) to enhance nucleophilic substitution efficiency, as demonstrated in thiazole syntheses .
  • Catalysts : Triethylamine (TEA) is effective for neutralizing HCl byproducts during chloroacetyl chloride reactions, improving reaction kinetics .
  • Purification : Recrystallization from ethanol-DMF mixtures (1:1) removes impurities while preserving product integrity .
  • Statistical Design : Apply Design of Experiments (DoE) to minimize trial runs and identify critical parameters (e.g., temperature, stoichiometry) .

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer : Combine multiple techniques for cross-validation:
  • NMR Spectroscopy : Analyze proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, thiazole protons at δ 7.0–8.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, particularly for detecting fragmentation patterns of the oxazole-thiazole scaffold.
  • HPLC : Assess purity (>97%) using C18 columns with UV detection at 254 nm, as validated for structurally similar thiazole derivatives .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
  • Packaging : Store in amber glass bottles to prevent photodegradation of the oxazole and thiazole moieties .
  • Temperature : Maintain at –20°C under inert gas (N₂/Ar) to avoid hydrolysis of the ester group.
  • Purity Monitoring : Periodically reanalyze via HPLC to detect decomposition products (e.g., free carboxylic acids) .

Advanced Research Questions

Q. What computational methods can elucidate the reaction mechanism of its synthesis?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to map energy profiles of key steps (e.g., acylation of the thiazole amine).
  • Reaction Path Search : Apply methods like the artificial force induced reaction (AFIR) to identify intermediates and transition states .
  • Validation : Compare computed IR spectra with experimental data to confirm mechanistic hypotheses .

Q. How can process parameters be systematically optimized for scale-up?

  • Methodological Answer :
  • DoE Framework : Use fractional factorial designs to screen variables (e.g., solvent ratio, catalyst loading) and response surface methodology (RSM) for nonlinear optimization .
  • Membrane Technologies : Implement nanofiltration to recover unreacted reagents, reducing waste in large-scale syntheses .
  • Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can contradictory data (e.g., variable yields in similar reactions) be resolved?

  • Methodological Answer :
  • Multi-Variable Analysis : Use ANOVA to identify statistically significant factors (e.g., moisture sensitivity of the oxazole ring) .
  • Feedback Loops : Integrate experimental data with computational models to refine reaction predictions (e.g., ICReDD’s approach) .
  • Reproducibility Checks : Standardize reagent sources (e.g., chloroacetyl chloride purity >98%) and humidity-controlled environments .

Q. What strategies assess the compound’s reactivity under diverse conditions (e.g., acidic/basic media)?

  • Methodological Answer :
  • Solvent Stability Tests : Reflux in aqueous HCl (pH 2) and NaOH (pH 12) to study ester hydrolysis kinetics. Monitor via TLC or HPLC .
  • Thermal Analysis : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C) .
  • Catalytic Screening : Test Pd/C or enzyme-mediated modifications (e.g., lipases for selective ester hydrolysis) .

Q. How can structural modifications enhance its bioactivity for pharmacological studies?

  • Methodological Answer :
  • SAR Studies : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the thiazole 4-methyl position to modulate electron density and binding affinity .
  • Prodrug Design : Replace the ethyl ester with a pivaloyloxymethyl group to improve membrane permeability .
  • Click Chemistry : Use Cu-catalyzed azide-alkyne cycloaddition to append triazole motifs for targeted delivery .

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